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Compound of Interest

Compound Name:
1,7-Dimethyl-1H-indazole-5-

carbaldehyde

Cat. No.: B15384444

Get Quote

Focus: 1,7-Dimethyl-1H-indazole-5-carbaldehyde vs. 3-
Carbaldehyde Isomers
Executive Summary & Strategic Utility
In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as a bioisostere

for indole and a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and CGRP

antagonists.

This guide compares two critical regioisomers: 1,7-Dimethyl-1H-indazole-5-carbaldehyde
(Target A) and its 3-carbaldehyde isomer (Target B).[1] While they share the same molecular

formula (

), their electronic profiles, synthetic accessibilities, and vector orientations in protein binding
pockets differ radically.

The 5-Carbaldehyde offers a vector extending from the benzene ring, mimicking the meta-

position of a phenyl ring, ideal for reaching solvent-exposed regions in kinase pockets.[1]
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The 3-Carbaldehyde projects substituents directly from the diazole ring, often engaging the

hinge region of kinases or deep hydrophobic pockets.[1]

Structural & Electronic Analysis
Physiochemical Properties Comparison

Property
1,7-Dimethyl-1H-indazole-5-

carbaldehyde

1,7-Dimethyl-1H-indazole-3-

carbaldehyde

CAS Number 1378593-99-7
1186307-53-4 (Generic 1-Me

analog ref)

Vector Geometry

Linear extension from benzene

ring (approx 120° from N1-C7

axis)

Orthogonal extension from

pyrazole ring

Electronic Nature
Benzaldehyde-like; moderate

electrophilicity.[1]

Heteroaromatic aldehyde;

conjugation with N1/N2

reduces carbonyl

electrophilicity.[1]

Steric Environment
Open at C5; C7-Methyl creates

"peri-strain" with N1-Methyl.[1]

C3 is flanked by N2;

accessible but electronically

coupled to ring current.[1]

Key Reactivity
Standard reductive amination,

Wittig olefination.[1]

Prone to Cannizzaro-like

redox; C3-position is

nucleophilic.[1]

The "Peri-Interaction" Factor
The defining feature of the 1,7-dimethyl substitution pattern is the steric clash between the N1-

Methyl and C7-Methyl groups.[1]

Consequence: This steric bulk forces the N1-methyl group slightly out of plane, reducing the

conjugation of the nitrogen lone pair with the benzene ring.[1]

Impact on 5-CHO: The C5 position remains electronically distinct and chemically stable.[1]
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Impact on 3-CHO: The twist can subtly alter the pKa of the N2 nitrogen, affecting hydrogen

bond acceptor capability in the binding pocket.[1]

Synthetic Pathways & Regiocontrol
Achieving the correct isomer requires distinct synthetic strategies. You cannot easily

interconvert them; the decision must be made at the scaffold construction stage.

Synthesis of 1,7-Dimethyl-1H-indazole-5-carbaldehyde
Challenge: Direct formylation (Vilsmeier-Haack) of 1,7-dimethylindazole selectively targets C3,

not C5.[1] Solution: The 5-aldehyde must be installed before ring closure or via halogen-lithium

exchange on a 5-bromo precursor.[1]

Protocol A (From 5-Bromo precursor):

Start: 5-Bromo-1,7-dimethyl-1H-indazole.

Lithiation: Treat with

-BuLi at -78°C in THF. The bromine at C5 exchanges faster than C3 deprotonation if
temperature is strictly controlled.[1]

Quench: Add dry DMF.

Result: High fidelity access to 5-CHO.

Synthesis of 1,7-Dimethyl-1H-indazole-3-carbaldehyde
Challenge: The C3 position is electronically active.[1] Solution: Direct functionalization is

efficient.[1]

Protocol B (Direct C3 Functionalization):

Start: 1,7-Dimethyl-1H-indazole.

Activation: Standard Vilsmeier-Haack (

) often fails on indazoles due to lower nucleophilicity compared to indoles.[1]
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Preferred Route (Lithiation): Treat with LDA or

-BuLi at -78°C. The C3 proton is the most acidic (

).[1]

Quench: Add DMF.

Result: Exclusive C3-CHO product.

Visualizing the Divergent Synthesis

1,7-Dimethyl-1H-indazole

5-Bromo-1,7-dimethyl-
1H-indazole

Bromination
(Requires blocking C3)

Lithiation (C3-Li)
(n-BuLi, -78°C)

Direct Deprotonation

Li-Halogen Exchange
(n-BuLi, -78°C)

Specific Precursor

3-Carbaldehyde
(Target B)

DMF Quench

5-Carbaldehyde
(Target A)

DMF Quench

Click to download full resolution via product page

Figure 1: Divergent synthetic logic. C3 is accessible directly; C5 requires a halogenated

precursor.[1]

Experimental Protocols
Protocol 1: Synthesis of 1,7-Dimethyl-1H-indazole-5-
carbaldehyde (via Halogen Exchange)
Use this protocol when high regiochemical purity is required.[1]

Setup: Flame-dry a 100 mL Schlenk flask under Argon.

Reagents: Charge with 5-bromo-1,7-dimethyl-1H-indazole (1.0 eq, 2.25 g, 10 mmol) and

anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

Exchange: Add

-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 mins.
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Critical Control Point: Maintain internal temp < -70°C to prevent scrambling to the C3

position.[1]

Formylation: Stir for 30 mins, then add anhydrous DMF (1.5 eq) dropwise.

Workup: Allow to warm to 0°C over 1 hour. Quench with saturated

.[1] Extract with EtOAc (3x).[1]

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The aldehyde typically

elutes after the starting bromide.[1]

Protocol 2: Reductive Amination (Library Generation)
Applicable to both isomers for generating amine libraries.[1]

Mixing: Dissolve Aldehyde (1 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

Activation: Add catalytic acetic acid (1 drop). Stir 30 mins at RT.[1][2]

Reduction: Add

(1.5 eq). Stir overnight.

Note: The 3-CHO isomer reacts slower due to conjugation with the pyrazole ring; heating to

40°C may be required.[1]

Application in Drug Discovery
Kinase Inhibitor Design (SAR)

5-CHO Derivatives: Used to project solubilizing groups (morpholines, piperazines) into the

solvent front.[1] This mimics the "tail" region of many ATP-competitive inhibitors.[1]

3-CHO Derivatives: Used to interact with the gatekeeper residue or extend into the back

pocket.[1] The rigidity of the C3-vector is higher than the C5-vector.[1]
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Reaction Type
5-Carbaldehyde
Performance

3-Carbaldehyde
Performance

Oxidation (

)
Yields 5-COOH (High, >90%)

Yields 3-COOH (Moderate, 70-

80%); steric hindrance from

N2.[1]

Wittig Olefination
Fast; E/Z selectivity standard.

[1]

Slower; often requires Horner-

Wadsworth-Emmons

conditions.[1]

Nucleophilic Attack Standard carbonyl reactivity.[1]

Reduced reactivity due to

electron-rich pyrazole ring

(mesomeric effect).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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